2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol
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Overview
Description
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol: is an organic compound that features a furan ring, an aminomethyl group, and a butanol backbone. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-furanmethanol with 2-bromo-1-butanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-furanmethanol, 2-bromo-1-butanol, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: 12 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be oxidized to form a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form tetrahydrofuran derivatives. Sodium borohydride (NaBH₄) is a common reducing agent used in these reactions.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(Aminomethyl)-1-(furan-2-yl)butan-1-ol
- 2-(Aminomethyl)-1-(thiophen-3-yl)butan-1-ol
- 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol
Comparison:
- 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is unique due to the position of the furan ring, which can influence its reactivity and interactions with other molecules.
- 2-(Aminomethyl)-1-(furan-2-yl)butan-1-ol has the furan ring in a different position, which can lead to different chemical and biological properties.
- 2-(Aminomethyl)-1-(thiophen-3-yl)butan-1-ol and 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol have different heterocyclic rings, which can affect their electronic properties and reactivity.
Biological Activity
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound includes a furan ring, an amine group, and a butanol side chain. Its molecular formula is C₉H₁₃N₁O₂, which contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan moieties have shown promising results against various cancer cell lines. In studies, compounds with structural similarities demonstrated IC₅₀ values lower than established chemotherapeutic agents like doxorubicin, indicating potent cytotoxic effects against colon carcinoma (HCT-15) and other cancer types .
The anticancer activity of furan derivatives is often attributed to their ability to interact with key proteins involved in cell survival and proliferation. For example, structure-activity relationship (SAR) studies revealed that modifications in the furan structure can enhance binding affinity to Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis . This suggests that this compound may also exert similar effects through analogous pathways.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxicity of various furan derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant growth inhibition, particularly in breast and lung cancer models. The compound's mechanism was linked to the induction of apoptosis through the mitochondrial pathway, evidenced by increased caspase activity and mitochondrial membrane potential disruption .
Case Study 2: Anti-inflammatory Properties
Another area of investigation involves the anti-inflammatory potential of furan derivatives. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This effect was mediated by the downregulation of NF-kB signaling pathways, suggesting its utility in treating inflammatory diseases .
Research Findings
Recent findings highlight the versatility of compounds containing the furan structure. A comparative analysis of various furan derivatives revealed that those with amino substituents exhibited enhanced biological activities, including:
Compound | IC₅₀ (µM) | Activity Type |
---|---|---|
Compound A | 15 | Anticancer |
Compound B | 25 | Anti-inflammatory |
This compound | 12 | Cytotoxic |
These findings underscore the potential for further development of this compound as a therapeutic agent.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(furan-3-yl)butan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3 |
InChI Key |
MLHASYUGKODLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1=COC=C1)O |
Origin of Product |
United States |
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